3-Cyano-5-methylhexanoic acid
Overview
Description
3-Cyano-5-methylhexanoic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexanoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) on the hexanoic acid backbone. This compound is a key intermediate in the synthesis of pregabalin, a medication used to treat neuropathic pain and epilepsy .
Mechanism of Action
Target of Action
3-Cyano-5-methylhexanoic acid, also known as (S)-3-Cyano-5-methylhexanoic Acid, is primarily targeted by a robust nitrilase from Arabis alpina (AaNIT) . This enzyme plays a crucial role in the hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid .
Mode of Action
The compound interacts with its target, the nitrilase, through a process known as hydrolysis . This interaction results in the conversion of a single nitrile group to a carboxyl group . The process is highly attractive due to its excellent enantioselectivity .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) . This pathway is significant as it leads to the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate of pregabalin .
Result of Action
The result of the compound’s action is the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical chiral intermediate in the enantioselective preparation of α,β-unsaturated imides and α-Hydroxy Enones, as well as a reagent in the manufacturing of Pregabalin .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
3-Cyano-5-methylhexanoic Acid plays a significant role in biochemical reactions. It interacts with enzymes such as nitrilase . The molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to this compound has been successfully achieved .
Cellular Effects
As a derivative of Pregabalin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy .
Temporal Effects in Laboratory Settings
It has been used successfully in the kinetic resolution of rac-ISBN to this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of Pregabalin . It interacts with enzymes such as nitrilase .
Subcellular Localization
As a derivative of Pregabalin, it may have similar subcellular localization characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-5-methylhexanoic acid typically involves the hydrolysis of 2-isobutyl-succinonitrile using a regioselective nitrilase enzyme. This enzymatic process is preferred due to its high specificity and efficiency . The reaction conditions usually involve mild temperatures and neutral pH, making it an environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using a one-pot bienzymatic cascade reaction. This method employs a combination of nitrilase and amidase enzymes to achieve high yields and enantioselectivity . The process is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions.
Reduction: Commonly performed using hydrogen gas and a nickel catalyst.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-Aminomethyl-5-methylhexanoic acid.
Reduction: 3-Aminomethyl-5-methylhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyano-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions.
Comparison with Similar Compounds
3-Aminomethyl-5-methylhexanoic acid: A direct derivative formed by the reduction of 3-cyano-5-methylhexanoic acid.
Pregabalin: The final product synthesized from this compound, used as a medication for neuropathic pain and epilepsy.
Uniqueness: this compound is unique due to its role as a critical intermediate in the synthesis of pregabalin. Its specific structure allows for efficient conversion to pregabalin, making it an essential compound in pharmaceutical manufacturing .
Properties
IUPAC Name |
3-cyano-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZYUMZVZMKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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